molecular formula C26H16N2O6 B049311 1,3-Bis(4-maleimidophenoxy)benzene CAS No. 115341-26-9

1,3-Bis(4-maleimidophenoxy)benzene

Cat. No. B049311
CAS RN: 115341-26-9
M. Wt: 452.4 g/mol
InChI Key: UGJHILWNNSROJV-UHFFFAOYSA-N
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Description

1,3-Bis(4-maleimidophenoxy)benzene is a type of bismaleimide (BMI) resin . It is known for its excellent thermal and mechanical properties, making it suitable for applications in adhesives, coatings, and composite materials . It is unique for its high-temperature stability and resistance to chemical and environmental factors .


Molecular Structure Analysis

The molecular formula of 1,3-Bis(4-maleimidophenoxy)benzene is C26H16N2O6 . It has a molecular weight of 452.42 . Unfortunately, the specific details about its molecular structure are not available in the retrieved resources.


Physical And Chemical Properties Analysis

1,3-Bis(4-maleimidophenoxy)benzene is known for its excellent thermal and mechanical properties . It is suitable for applications in adhesives, coatings, and composite materials due to its high-temperature stability and resistance to chemical and environmental factors .

Scientific Research Applications

  • Anion Transporters : 1,3-bis(benzimidazol-2-yl)benzene derivatives with strong electron-withdrawing substituents have shown up to 789-fold increased anion transport activity. This demonstrates their potential as efficient anion transporters in various biological and chemical applications (Peng et al., 2016).

  • Transparent Polyimide Films : 1,3-bis(4-amino-2-trifluoromethyl-phenoxy)benzene and its transparent polyimide film have been synthesized for use as a transparent coating in various applications. The study highlighted its potential in enhancing the functional and aesthetic aspects of materials (Fu Ju-sun, 2010).

  • Semicrystalline Polyimides : Research on semicrystalline polyimides based on 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) has shown significant recrystallization ability and fast crystallization kinetics from melt. The resulting materials exhibit excellent thermo-oxidative stability and mechanical properties (Zhang et al., 2017).

  • Synthesis of Bisimide Resins : Bisimide resins, including those based on 1,3-Bis(4-maleimidophenoxy)benzene, have been studied for their high char yield and low thermal stability, making them suitable for various applications, especially where high-temperature resistance is crucial (Sripadaraj et al., 1998).

  • Siliconized Epoxy Matrix Materials : Siliconized epoxy-1,3-bis(maleimido)benzene intercrosslinked matrix systems have been synthesized to improve mechanical properties and thermal behavior. The variation in properties depends on the percentage content of siloxane and bismaleimide (Kumar et al., 2002).

properties

IUPAC Name

1-[4-[3-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenoxy]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O6/c29-23-12-13-24(30)27(23)17-4-8-19(9-5-17)33-21-2-1-3-22(16-21)34-20-10-6-18(7-11-20)28-25(31)14-15-26(28)32/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJHILWNNSROJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)OC4=CC=C(C=C4)N5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-maleimidophenoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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